molecular formula C8H15F6N2P B6310666 1-Ethyl-3-propylimidazolium hexafluorophosphate CAS No. 1770850-03-7

1-Ethyl-3-propylimidazolium hexafluorophosphate

Cat. No.: B6310666
CAS No.: 1770850-03-7
M. Wt: 284.18 g/mol
InChI Key: SMERJXUFFOLCDN-UHFFFAOYSA-N
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Description

1-Ethyl-3-propylimidazolium hexafluorophosphate is an ionic liquid composed of a 1-ethyl-3-propylimidazolium cation and a hexafluorophosphate anion. This compound is known for its unique physical and chemical properties, including high thermal and electrochemical stability, low melting point, and excellent solvent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-propylimidazolium hexafluorophosphate can be synthesized through a quaternization reaction. The process involves the reaction of 1-propylimidazole with ethyl halide (such as ethyl chloride or ethyl bromide) to form 1-ethyl-3-propylimidazolium halide. This intermediate is then reacted with hexafluorophosphoric acid or a hexafluorophosphate salt (such as potassium hexafluorophosphate) to yield the desired ionic liquid .

Industrial Production Methods: The industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-propylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-3-propylimidazolium hexafluorophosphate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: 1-Ethyl-3-propylimidazolium hexafluorophosphate is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to 1-ethyl-3-methylimidazolium hexafluorophosphate, it has a longer alkyl chain, resulting in different solubility and viscosity characteristics. The presence of the propyl group enhances its thermal stability and makes it suitable for applications requiring higher temperature resistance .

Properties

IUPAC Name

1-ethyl-3-propylimidazol-3-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.F6P/c1-3-5-10-7-6-9(4-2)8-10;1-7(2,3,4,5)6/h6-8H,3-5H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMERJXUFFOLCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CN(C=C1)CC.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F6N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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